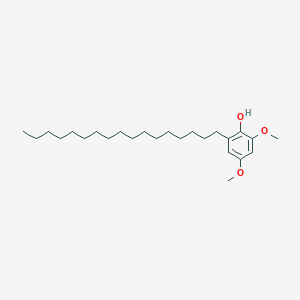

Phaffiaol

Description

Phaffiaol (4-methoxy-2-pentadecylphenol) is a naturally occurring alkylphenol first isolated from the yeast Phaffia rhodozyma and later chemically synthesized to study its bioactivity . Structurally, it features a pentadecyl (C15) alkyl chain at the ortho position and a methoxy group at the para position of the phenolic ring. Its synthesis involves three key steps: (1) Wittig olefination of 3,5-dibromosalicylaldehyde to form an alkenyl phenol intermediate (57% yield), (2) hydrogenation to reduce the double bond, and (3) nucleophilic aromatic substitution with sodium methoxide to yield the final product (67% yield from the intermediate) . Phaffiaol exhibits potent antioxidant activity, surpassing α-tocopherol in protecting erythrocyte membranes from oxidative damage .

Properties

Molecular Formula |

C25H44O3 |

|---|---|

Molecular Weight |

392.6 g/mol |

IUPAC Name |

2-heptadecyl-4,6-dimethoxyphenol |

InChI |

InChI=1S/C25H44O3/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22-20-23(27-2)21-24(28-3)25(22)26/h20-21,26H,4-19H2,1-3H3 |

InChI Key |

PCBROMAIRGVTNX-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC1=C(C(=CC(=C1)OC)OC)O |

Synonyms |

2,4-dimethoxy-6-heptadecylphenol phaffiaol |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Structural Modifications and Their Impact on Activity

Phaffiaol derivatives and related alkylphenols have been synthesized to explore structure-activity relationships (SAR). The table below summarizes critical structural variations and their effects:

Key Observations :

- Alkyl Chain Length : Increasing the alkyl chain from C15 (phaffiaol) to C17 (6c, d, 7) doubles antioxidant activity, likely due to improved membrane anchoring and radical scavenging efficiency .

Functional Comparison with Non-Alkylphenol Antioxidants

Phenolic vs. Flavonoid Antioxidants

Phaffiaol’s activity was compared to flavonoids (e.g., quercetin) and polyphenols using erythrocyte membrane and radical scavenging assays:

Key Findings :

- Phaffiaol outperforms α-tocopherol in membrane protection due to its dual mechanism: radical scavenging and structural stabilization via the alkyl chain .

- Flavonoids like quercetin exhibit lower IC₅₀ values but lack the membrane-anchoring properties of alkylphenols, limiting their efficacy in lipid-rich environments .

Thermodynamic and Kinetic Stability

Phaffiaol’s O-H bond dissociation enthalpy (BDE) was computationally compared to other phenolic antioxidants:

| Compound | O-H BDE (kcal/mol) | Solubility (LogP) | Half-Life in Lipid Membranes | Reference |

|---|---|---|---|---|

| Phaffiaol | 78.3 | 8.5 | 48 hours | |

| 2,6-Di-tert-butylphenol | 82.1 | 6.2 | 24 hours | |

| Resveratrol | 85.0 | 3.1 | 12 hours |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.